molecular formula C14H18BN3O2S B6336972 (4-(5-Amino-1,3,4-thiadiazol-2-yl)phenyl)boronic acid pinacol ester CAS No. 2377609-43-1

(4-(5-Amino-1,3,4-thiadiazol-2-yl)phenyl)boronic acid pinacol ester

Cat. No. B6336972
CAS RN: 2377609-43-1
M. Wt: 303.2 g/mol
InChI Key: CSSIWJZOVXCOHU-UHFFFAOYSA-N
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Description

The compound “(4-(5-Amino-1,3,4-thiadiazol-2-yl)phenyl)boronic acid pinacol ester” is a derivative of 1,3,4-thiadiazole . The 1,3,4-thiadiazole ring is a bioisostere of pyrimidine, which is the skeleton of three nucleic bases . Therefore, 1,3,4-thiadiazole derivatives have the ability to disrupt processes related to DNA replication .


Synthesis Analysis

The synthesis of similar compounds, such as 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-N-arylacetamide derivatives, has been reported . These compounds are synthesized efficiently in three steps in high isolated yields from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide .


Molecular Structure Analysis

The molecular structure of 1,3,4-thiadiazole derivatives can be viewed using computational tools . The structure of these compounds is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

The compound can be used in organic synthesis, particularly in the transition metal-catalyzed Suzuki-Miyaura cross-coupling reaction due to its low toxicity and unique reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, the yield of 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-N-arylacetamide derivatives is 72%; mp: 174–176°C; IR (KBr): 3348, 3313, 3055, 2980, 1688, 1624, 1608 cm−1 .

Scientific Research Applications

Urease Inhibition

(4-(5-Amino-1,3,4-thiadiazol-2-yl)phenyl)boronic acid pinacol ester: has been investigated for its urease inhibitory activity. Urease is a critical enzyme involved in the conversion of urea to ammonia and carbon dioxide. Inhibition of urease is essential for treating infections caused by Helicobacter pylori, a bacterium that colonizes the human stomach. The synthesized compound demonstrated high activity against urease, making it a promising candidate for further evaluation .

Anti-Inflammatory Effects

Although direct evidence is lacking, compounds with similar structures have exhibited anti-inflammatory properties. Investigating whether (4-(5-Amino-1,3,4-thiadiazol-2-yl)phenyl)boronic acid pinacol ester possesses anti-inflammatory effects could be worthwhile .

Pesticide Development

The simple heterocyclic compound 5-amino-3-methyl-1,2,4-thiadiazole (a related compound) has been explored as a potential pesticide. Considering the structural similarities, our compound might also have pesticidal applications .

Enzyme Inhibitors

Thiadiazole derivatives have been components of medicinally important enzyme inhibitors. Further research could reveal whether our compound interacts with specific enzymes, potentially leading to novel drug development .

Mechanism of Action

Target of Action

Boronic acid pinacol esters are generally used in metal-catalyzed c-c bond formation reactions like the suzuki–miyaura reaction . This suggests that the compound could interact with transition metals in its target of action.

Mode of Action

The compound’s mode of action involves its interaction with its targets through a process known as protodeboronation . Protodeboronation is a radical approach that involves the removal of a boron group from the compound . This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation , a valuable but previously unknown transformation .

Biochemical Pathways

The compound affects the biochemical pathway of carbon-carbon bond formation, specifically in the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling process, which allows for the formation of carbon-carbon bonds by coupling a boronic acid with a halide .

Pharmacokinetics

Boronic acid pinacol esters are known for their stability, which could potentially impact their bioavailability .

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds through the Suzuki–Miyaura cross-coupling reaction . This reaction is valuable in organic synthesis, allowing for the creation of complex organic compounds .

Action Environment

The action of (4-(5-Amino-1,3,4-thiadiazol-2-yl)phenyl)boronic acid pinacol ester is influenced by environmental factors such as the presence of transition metals, which are necessary for the Suzuki–Miyaura reaction . Additionally, the stability of boronic acid pinacol esters suggests that they may be resistant to various environmental conditions .

Future Directions

1,3,4-thiadiazole derivatives have shown significant therapeutic potential . They have a wide range of therapeutic activities like antimicrobial, antifungal, antimycobacterial, analgesic, anti-inflammatory, antipsychotic, antidepressant, anticonvulsant, anti-leishmanial . Therefore, these compounds might be promising candidates for further evaluation in the field of medicinal chemistry.

properties

IUPAC Name

5-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3,4-thiadiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BN3O2S/c1-13(2)14(3,4)20-15(19-13)10-7-5-9(6-8-10)11-17-18-12(16)21-11/h5-8H,1-4H3,(H2,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSSIWJZOVXCOHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=NN=C(S3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)-1,3,4-thiadiazol-2-amine

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